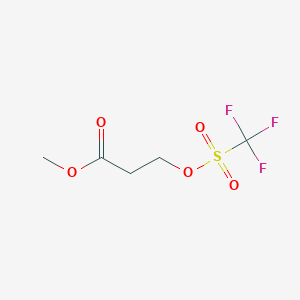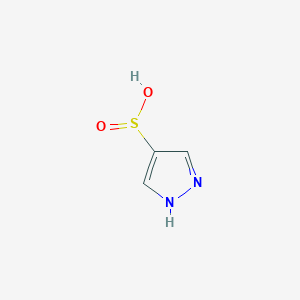
1H-pyrazole-4-sulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-4-sulfinic acid is a sulfur-containing heterocyclic compound characterized by a five-membered ring structure with two adjacent nitrogen atoms and a sulfinic acid group at the fourth position. This compound is part of the broader family of pyrazoles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Vorbereitungsmethoden
The synthesis of 1H-pyrazole-4-sulfinic acid typically involves the condensation of hydrazine with β-diketones, followed by sulfonation. One common method includes the reaction of hydrazine monohydrate with 1,3-diketones in ethanol, leading to the formation of pyrazole derivatives . The sulfonation step can be achieved using reagents such as sulfur dioxide or sulfonyl chlorides under controlled conditions . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1H-Pyrazole-4-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form pyrazole-4-thiol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms, often using reagents like alkyl halides or acyl chlorides
Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfonic acids, thiols, and various substituted pyrazoles .
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-4-sulfinic acid has a wide range of applications in scientific research:
Wirkmechanismus
The biological activity of 1H-pyrazole-4-sulfinic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfinic acid group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity . Additionally, the pyrazole ring can engage in π-π stacking interactions with aromatic residues in proteins, further modulating their function .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole-4-sulfinic acid can be compared to other sulfur-containing pyrazoles, such as 1H-pyrazole-4-sulfonic acid and 1H-pyrazole-4-thiol. While all these compounds share the pyrazole core, their chemical properties and reactivity differ due to the nature of the sulfur-containing functional group:
1H-Pyrazole-4-sulfonic acid: More oxidized form, often used in applications requiring strong acidic properties.
1H-Pyrazole-4-thiol: Reduced form, known for its nucleophilic properties and use in thiol-ene reactions.
The uniqueness of this compound lies in its intermediate oxidation state, allowing it to participate in both oxidative and reductive transformations, making it a versatile reagent in synthetic chemistry .
Eigenschaften
Molekularformel |
C3H4N2O2S |
|---|---|
Molekulargewicht |
132.14 g/mol |
IUPAC-Name |
1H-pyrazole-4-sulfinic acid |
InChI |
InChI=1S/C3H4N2O2S/c6-8(7)3-1-4-5-2-3/h1-2H,(H,4,5)(H,6,7) |
InChI-Schlüssel |
ATCOZEZEEYPQAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN1)S(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


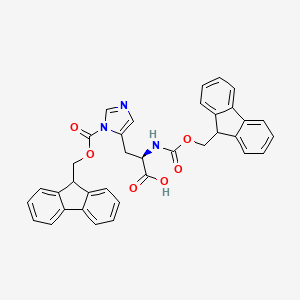
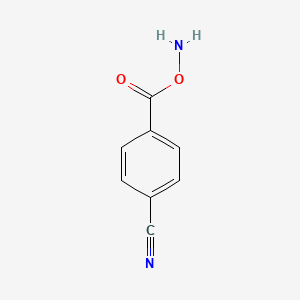
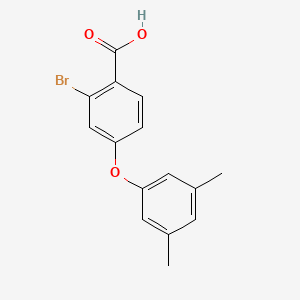
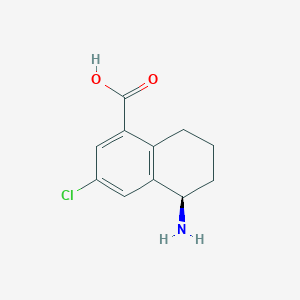
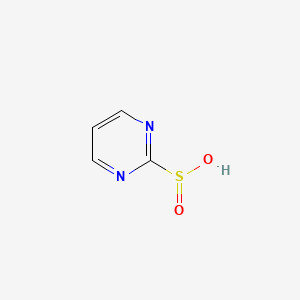




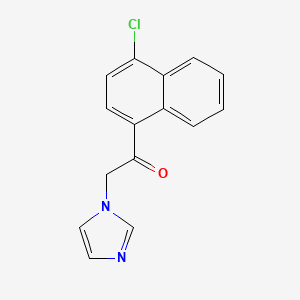

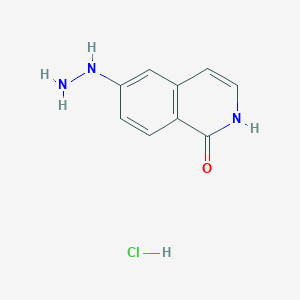
![Benzyl 6-iodospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15247843.png)
